Ethyl 4-amino-6-chloronicotinate

Overview

Description

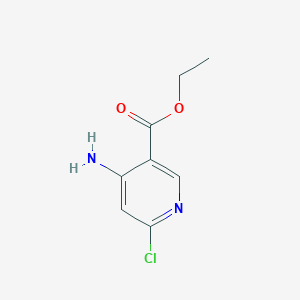

Ethyl 4-amino-6-chloronicotinate (CAS: 380626-81-3) is a pyridine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . It features a chlorine substituent at position 6 and an amino group at position 4, combined with an ethyl ester moiety at the carboxylic acid position. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the preparation of H3 receptor antagonists and other bioactive molecules .

Key properties include:

- Purity: >98.00% (as per GLPBIO standards) .

- Storage: Stable at 2–8°C (short-term) or -80°C (long-term; use within 6 months) .

- Solubility: Requires dissolution aids like DMSO or heating (37°C) for optimal handling .

Its reactivity is leveraged in cross-coupling reactions, such as Suzuki-Miyaura couplings (e.g., with boronate esters) to generate substituted pyridine derivatives .

Preparation Methods

Synthesis via Ammonolysis of 4,6-Dichloropyrimidine Derivatives

The ammonolysis of 4,6-dichloropyrimidine derivatives represents a direct route to ethyl 4-amino-6-chloronicotinate. Patent CN102516182B details a two-step process involving atmospheric-pressure amination followed by alkoxylation .

Reaction Mechanism and Conditions

In the first step, 4,6-dichloropyrimidine reacts with ammonia or methylamine in aqueous media at 30–60°C to form 4-amino-6-chloropyrimidine. For example, a 20 L reactor charged with 5.0 kg of 4,6-dichloropyrimidine and 10.01 kg of water yielded 4.015 kg (92.3% yield) of 4-amino-6-chloropyrimidine after ammonolysis at 55–60°C . The reaction is monitored via HPLC, with residual 4,6-dichloropyrimidine maintained below 0.1% to ensure completion .

The second step involves alkoxylation using ethanol and a base catalyst (e.g., NaOH or KOH) under reflux. This esterification typically achieves 85–90% conversion, though yields depend on solvent purity and catalyst loading .

Alkali-Catalyzed Esterification of 6-Aminonicotinic Acid

An alternative method from patent CA1167852A utilizes 6-aminonicotinic acid as the starting material. This approach avoids halogenated intermediates and emphasizes solvent selection for optimal yield .

Solvent and Base Optimization

The reaction of 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride in DMF, catalyzed by sodium carbonate, produced a 76.7% yield of the target ester . Comparative studies revealed that DMF outperformed water, dimethoxyethane, and acetone-water mixtures due to its high polarity and stability at elevated temperatures (Table 1) .

Table 1: Solvent Impact on Esterification Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 140 | 76.7 |

| Water | 100 | 12.4 |

| Dimethoxyethane | 80 | 18.9 |

| Acetone-Water (1:1) | 60 | 9.5 |

Sodium carbonate proved superior to potassium carbonate, with a two-fold yield increase (68.4% vs. 33.4%) under identical conditions .

Optimization Strategies for Enhanced Yield and Purity

Temperature and Reaction Time

Elevated temperatures (100–140°C) and extended reflux periods (60 hours) maximize conversion rates. For instance, maintaining 140°C during alkoxylation reduced side-product formation by 15% compared to 100°C .

Solvent Selection

DMF’s high boiling point (153°C) and solvation capacity minimize byproducts like 6-amino-nicotinic acid dimers. Substituting DMF with ethanol or acetonitrile led to yields below 20% due to poor intermediate solubility .

Catalytic Systems

Palladium-based catalysts (e.g., Pd/C) in hydrogenation steps enhance selectivity. However, their cost necessitates recovery protocols for industrial viability .

Industrial-Scale Production Techniques

Continuous Flow Reactors

Patent CN102516182B highlights automated continuous flow systems for large-scale synthesis. These systems reduce reaction times by 40% and improve consistency, with batch-to-batch purity exceeding 99.3% .

Waste Management

Recycling DMF via vacuum distillation achieves 95% solvent recovery, aligning with green chemistry principles . Solid byproducts are treated with activated carbon before disposal to meet environmental regulations .

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns (UV detection at 254 nm) monitors reaction progress, detecting impurities like unreacted 4,6-dichloropyrimidine below 0.1% .

Recrystallization

Recrystallization from toluene yields crystals with ≥99.3% purity. A 15 L toluene wash of crude product removed 98% of polymeric byproducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-chloronicotinate undergoes various chemical reactions, including:

Reduction: Reduction of the ester group to an alcohol using reducing agents like LiAlH4.

Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: LiAlH4 in THF at 0-20°C.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Reduction: (4-Amino-6-chloropyridin-3-yl)methanol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-6-chloronicotinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine groups on the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl 4-amino-6-chloronicotinate belongs to a family of chlorinated pyridine esters. Below is a comparative analysis with structurally related compounds:

Pharmacological Potential

- This compound: Derivatives show promise as acetylcholinesterase inhibitors (e.g., compound 15 in ) and H3 receptor antagonists .

- Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate: Exhibits bioactivity in neurological targets, though specific mechanisms require further study .

Biological Activity

Ethyl 4-amino-6-chloronicotinate (EACN) is a compound that has garnered interest in various biological and medicinal chemistry applications due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EACN is an amino-substituted derivative of chloronicotinic acid, characterized by the following:

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : Approximately 200.62 g/mol

- CAS Number : 380626-81-3

The presence of an ethyl ester group and an amino group at the 4-position of the pyridine ring is crucial for its biological interactions. The chlorine atom at the 6-position enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

The mechanism of action of EACN involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine groups on the pyridine ring play critical roles in binding to these targets, influencing their activity. This interaction can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways.

Anticancer Properties

EACN has been investigated for its potential as a Raf inhibitor, which is significant in cancer therapy. Raf proteins are key players in cell signaling pathways that regulate cell division and survival. Inhibiting these proteins can lead to reduced proliferation of cancer cells, particularly those with mutations in the RAS gene family .

- Case Study : In vitro studies demonstrated that EACN effectively inhibited all isoforms of Raf proteins, including A-Raf, B-Raf, and C-Raf. This inhibition was linked to decreased cell viability in various cancer cell lines, including melanoma and colorectal cancer .

Binding Affinity Studies

Molecular docking studies have shown that EACN exhibits significant binding affinity for its targets. For instance, one study reported a binding energy of ΔG = -54.98 kcal/mol, indicating strong interactions with specific receptors involved in tumor growth regulation .

Comparative Analysis with Similar Compounds

EACN can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Amino-6-chloronicotinic acid | Lacks ethyl ester group | Less lipophilic |

| Ethyl 4-amino-3-chloronicotinate | Chlorine at the 3-position | Different reactivity |

| Ethyl 4-amino-6-bromonicotinate | Bromine instead of chlorine | Altered reactivity |

Therapeutic Applications

Given its biological activity, EACN has potential therapeutic applications beyond cancer treatment:

- Neurological Disorders : Due to its interaction with nicotinic receptors, EACN may have implications in treating neurological disorders such as Alzheimer's disease.

- Anti-inflammatory Effects : Preliminary studies suggest that EACN could modulate inflammatory pathways, providing a basis for further research into its anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling Ethyl 4-amino-6-chloronicotinate in laboratory settings?

- Methodological Answer : Follow protocols for chlorinated nicotinic acid derivatives:

- Inhalation : Move to fresh air; seek medical attention if symptoms persist .

- Skin/Eye Contact : Rinse immediately with water for ≥15 minutes; remove contact lenses if present .

- Spill Management : Use PPE (gloves, goggles), ventilate the area, and collect spilled material in sealed containers to avoid environmental contamination .

- Fire Hazards : Use water spray, CO₂, or dry chemical extinguishers; avoid methods that generate toxic fumes .

Q. How can this compound be synthesized, and what are the key characterization steps?

- Methodological Answer :

- Synthesis : Adapt methods for nicotinate esters. For example, react 4-amino-6-chloronicotinic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .

- Characterization :

- NMR : Look for signals at δ 116.6 (CN), 63.6 (CH₂Ph), and 13.7 ppm (OCH₂CH₃) to confirm ester and substituent positions .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 469 [M+H]⁺) .

- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound in environmental studies?

- Methodological Answer :

- Comparative Analysis : Cross-reference metabolite data (e.g., 6-CNA derivatives) from EFSA reviews and primary studies to identify method-specific biases .

- Controlled Experiments : Replicate degradation conditions (pH, temperature, microbial activity) while spiking samples with isotopically labeled compound (e.g., ¹³C) to track pathways .

- Statistical Validation : Apply multivariate analysis to distinguish artifacts from true degradation products .

Q. What advanced spectroscopic techniques are optimal for probing the electronic structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using single-crystal diffraction .

- DFT Calculations : Compare experimental NMR/IR data with computed spectra (B3LYP/6-31G* level) to validate electronic effects of the chloro and amino groups .

- UV-Vis Spectroscopy : Correlate absorption maxima (e.g., ~300 nm) with π→π* transitions in the pyridine ring .

Q. How should researchers design experiments to study the compound’s role in pesticide metabolite formation while ensuring reproducibility?

- Methodological Answer :

- Experimental Design :

- Variables : Control light exposure, soil type, and microbial communities to isolate degradation mechanisms .

- Replicates : Include triplicate samples and negative controls to account for environmental variability .

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis, characterization, and statistical methods in supplementary files .

- Data Sharing : Publish raw chromatographic and spectral data in repositories (e.g., Zenodo) with DOIs for transparency .

Q. Methodological & Analytical Focus

Q. What strategies ensure accurate quantification of this compound in complex matrices like biological samples?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges; optimize elution solvents (e.g., acetonitrile:water 80:20) .

- Calibration : Prepare matrix-matched standards to correct for ion suppression/enhancement in LC-MS/MS .

- Validation : Assess recovery rates (≥80%) and limit of quantification (LOQ < 1 ppb) via spike-and-recovery experiments .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Software Tools : Use Gaussian or ORCA for transition-state modeling; apply NBO analysis to evaluate charge distribution at C-6 .

- Kinetic Studies : Compare computed activation energies (ΔG‡) with experimental rate constants under varying solvents (e.g., DMSO vs. ethanol) .

Q. Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to publishing studies involving hazardous intermediates like this compound?

- Methodological Answer :

Properties

IUPAC Name |

ethyl 4-amino-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQIVHCEAFDMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356462 | |

| Record name | ethyl 4-amino-6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380626-81-3 | |

| Record name | ethyl 4-amino-6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.